Cas no 1707146-76-6 ((S)-2-((Tert-butyldimethylsilyl)oxy)-3-hydroxypropyl 4-methylbenzenesulfonate)

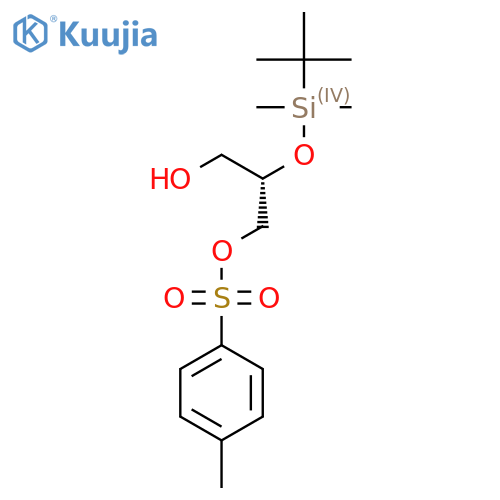

1707146-76-6 structure

商品名:(S)-2-((Tert-butyldimethylsilyl)oxy)-3-hydroxypropyl 4-methylbenzenesulfonate

(S)-2-((Tert-butyldimethylsilyl)oxy)-3-hydroxypropyl 4-methylbenzenesulfonate 化学的及び物理的性質

名前と識別子

-

- (S)-2-((TERT-BUTYLDIMETHYLSILYL)OXY)-3-HYDROXYPROPYL 4-METHYLBENZENESULFONATE

- E87514

- (S)-2-((t-Butyldimethylsilyl)oxy)-3-hydroxypropyl 4-methylbenZenesulfonate

- C16H28O5SSi

- 1707146-76-6

- (S)-2-((Tert-butyldimethylsilyl)oxy)-3-hydroxypropyl 4-methylbenzenesulfonate

-

- インチ: 1S/C16H28O5SSi/c1-13-7-9-15(10-8-13)22(18,19)20-12-14(11-17)21-23(5,6)16(2,3)4/h7-10,14,17H,11-12H2,1-6H3/t14-/m0/s1

- InChIKey: KZOULMJKVNGNSB-AWEZNQCLSA-N

- ほほえんだ: S(C1C=CC(C)=CC=1)(=O)(=O)OC[C@H](CO)O[Si](C)(C)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 360.14267170g/mol

- どういたいしつりょう: 360.14267170g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 23

- 回転可能化学結合数: 8

- 複雑さ: 456

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 81.2Ų

(S)-2-((Tert-butyldimethylsilyl)oxy)-3-hydroxypropyl 4-methylbenzenesulfonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB592132-100mg |

(S)-2-((t-Butyldimethylsilyl)oxy)-3-hydroxypropyl 4-methylbenzenesulfonate; . |

1707146-76-6 | 100mg |

€1172.00 | 2024-07-20 |

(S)-2-((Tert-butyldimethylsilyl)oxy)-3-hydroxypropyl 4-methylbenzenesulfonate 関連文献

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

1707146-76-6 ((S)-2-((Tert-butyldimethylsilyl)oxy)-3-hydroxypropyl 4-methylbenzenesulfonate) 関連製品

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1707146-76-6)

清らかである:99%

はかる:100mg

価格 ($):694